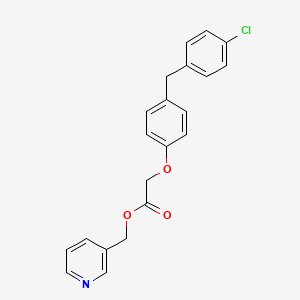![molecular formula C9H12Cl2N2 B13769034 [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine: is an organic compound characterized by the presence of a hydrazine group attached to a 2-(2,4-dichlorophenyl)-1-methylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine typically involves the reaction of 2,4-dichlorobenzyl chloride with isopropylhydrazine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Azides, nitroso compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Agriculture: It may be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Mécanisme D'action
The mechanism of action of [2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenethylamine: Shares the 2,4-dichlorophenyl moiety but differs in the functional group attached.
2,4-Dichlorophenoxyacetic acid: Another compound with the 2,4-dichlorophenyl group, used as a herbicide.
Uniqueness:
Hydrazine Group:
Propriétés
Formule moléculaire |
C9H12Cl2N2 |
|---|---|
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)propan-2-ylhydrazine |
InChI |
InChI=1S/C9H12Cl2N2/c1-6(13-12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6,13H,4,12H2,1H3 |
Clé InChI |
QNVIZSYMNMPZAL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=C(C=C1)Cl)Cl)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)






